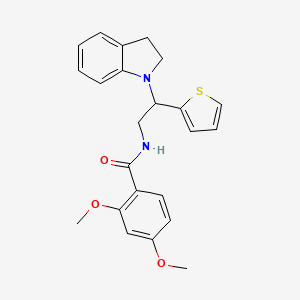

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,4-dimethoxybenzamide

説明

特性

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S/c1-27-17-9-10-18(21(14-17)28-2)23(26)24-15-20(22-8-5-13-29-22)25-12-11-16-6-3-4-7-19(16)25/h3-10,13-14,20H,11-12,15H2,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZABGVQUEJESFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,4-dimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indoline moiety, a thiophene ring, and a dimethoxybenzamide group. Its molecular formula is with a molecular weight of approximately 396.5 g/mol. The structure can be represented as follows:

Research indicates that compounds containing indoline and thiophene structures often exhibit diverse biological activities, including:

- Tyrosine Kinase Inhibition : Similar compounds have shown selective inhibition against receptor tyrosine kinases (RTKs), which are critical in various signaling pathways associated with cancer progression .

- Antitumor Activity : The indolin-2-one core is recognized for its potential as an antitumor agent. Studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer cells .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluated the effects of various indolin derivatives on HCT-116 colon cancer cells, revealing that some compounds exhibited IC50 values below 1 µM, indicating potent antitumor activity .

- Mechanistic Insights : Flow cytometry analyses indicated that certain derivatives induce apoptosis through microtubule destabilization mechanisms distinct from conventional chemotherapeutics like taxanes .

- Structure-Activity Relationship (SAR) : Modifications to the indolin core significantly influenced the potency and selectivity against different RTKs, highlighting the importance of structural variations in enhancing biological activity .

類似化合物との比較

Research Findings and Implications

- Spectroscopic Consistency : The target compound’s IR and NMR profiles would align with analogs, showing peaks for N–H (~3270 cm⁻¹), C=O (~1695 cm⁻¹), and aromatic protons (δ 6.5–8.0 ppm) .

- Pharmacological Potential: While direct data are lacking, thiophen-2-yl and indoline motifs in related compounds correlate with antimicrobial and CNS activities, suggesting plausible therapeutic avenues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,4-dimethoxybenzamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Condensation of indoline and thiophene-derived intermediates via nucleophilic substitution or reductive amination. For example, describes analogous benzamide syntheses using ethylenediamine derivatives and brominated precursors under reflux conditions.

- Step 2 : Coupling with 2,4-dimethoxybenzoyl chloride in anhydrous THF or DCM, followed by purification via silica gel chromatography (hexane/EtOAc gradients) .

- Optimization : Adjust molar ratios (e.g., 1.1:1 for limiting reagents), use catalysts like TBHP for oxidation (as in ), and monitor reaction progress via TLC . Typical yields for similar compounds range from 15% to 55% depending on steric hindrance .

Q. How can researchers characterize the crystal structure of this compound, and what software is recommended?

- Methodology :

- X-ray crystallography : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., MeOH/EtOAc). Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to analyze diffraction data .

- Validation : Compare bond lengths/angles with DFT-optimized geometries (e.g., using B3LYP/6-31G* basis sets) to resolve discrepancies .

Q. What spectroscopic techniques are critical for confirming the structure of this benzamide derivative?

- Methodology :

- NMR : Analyze - and -NMR for indoline NH (~8.5 ppm), thiophene protons (6.5–7.5 ppm), and methoxy groups (~3.8 ppm) .

- MS : Use HRMS (ESI+) to confirm molecular ion peaks and fragmentation patterns consistent with the benzamide backbone .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP functional. Calculate HOMO-LUMO gaps to assess redox stability (e.g., ’s correlation-energy density models) .

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., CYP51 for antifungal activity, as in ) .

Q. What strategies resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodology :

- Dose-Response Curves : Test compound concentrations (0.1–100 µM) in triplicate to establish IC values. Compare with positive controls (e.g., fluconazole for CYP51 inhibition) .

- Off-Target Screening : Use kinome-wide profiling to identify non-specific interactions, as demonstrated in for pancreatic lipase inhibitors .

Q. How can researchers improve the metabolic stability of this compound for in vivo studies?

- Methodology :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Modify labile groups (e.g., replace methoxy with halogens) based on ’s stability protocols .

- Prodrug Design : Introduce ester or carbamate moieties at the indoline nitrogen to enhance bioavailability .

Q. What in vitro models are suitable for evaluating pharmacokinetic properties?

- Methodology :

- Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict intestinal absorption. Use P-gp inhibitors (e.g., verapamil) to assess efflux effects .

- Plasma Protein Binding : Employ equilibrium dialysis to determine unbound fractions, critical for dose adjustments .

Key Challenges and Solutions

- Synthetic Challenges : Low yields due to steric hindrance at the indoline-thiophene junction. Solution : Use bulkier leaving groups (e.g., tosylates) to enhance reaction efficiency .

- Biological Contradictions : Inconsistent CYP51 inhibition across fungal species. Solution : Perform species-specific mutagenesis to identify binding pocket variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。